

Physicochemical Properties & Analytical Applications of Deuterated Cholesteryl Acetate

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Compound of Interest

Compound Name: Cholesterol 3-Acetate-d7

CAS No.: 1345629-08-4

Cat. No.: B569020

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An In-Depth Technical Guide for Lipidomics and Drug Development[1]

Executive Summary

Deuterated Cholesteryl Acetate (d-CE) serves as a critical internal standard in quantitative lipidomics and a structural probe in biophysical chemistry.[1] By substituting specific hydrogen atoms with deuterium (

H), researchers create a molecule that is chemically equivalent to endogenous cholesteryl acetate yet physically distinguishable by mass spectrometry and neutron scattering.

This guide analyzes the physicochemical distinctiveness of d-CE, focusing on the Isotope Effect—the subtle shift in bond energetics and lipophilicity that dictates its behavior in Reverse-Phase Liquid Chromatography (RPLC) and Mass Spectrometry (MS).

Part 1: Molecular Architecture & Isotopic Physics[1]

Structural Variants

"Deuterated Cholesterol Acetate" can refer to two distinct isotopic labeling strategies, each serving a different research purpose.

- Cholesterol-d7 Acetate (Standard Model):
 - Label Location: Side-chain (typically carbons 25, 26, 27).[1]
 - Application: Internal Standard for quantifying Cholesteryl Esters.[2] The label is on the stable sterol backbone.
- Cholesterol Acetate-d3:
 - Label Location: The acetate methyl group.
 - Application: Metabolic flux analysis (tracing Acetyl-CoA incorporation).

For the purpose of this guide, we focus on Cholesteryl-d7 Acetate, the industry gold standard for lipid quantification.

The Deuterium Isotope Effect

The substitution of Hydrogen (

H) with Deuterium (

H) introduces physical changes based on the vibrational energy of the Carbon-Deuterium (C-D) bond.[3]

- Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[3]
- Molar Volume: The shorter bond length results in a slightly smaller molar volume for the deuterated molecule.
- Lipophilicity (The Inverse Isotope Effect): The reduced molar volume and lower polarizability of C-D bonds decrease the strength of Van der Waals interactions with hydrophobic stationary phases (e.g., C18). Consequently, deuterated cholesterol acetate typically elutes slightly earlier than its non-deuterated counterpart in RPLC.

Part 2: Physicochemical Profile[1][4]

The following table contrasts the properties of native Cholesteryl Acetate with its d7-labeled analog. Note that while macroscopic physical properties remain largely unchanged, analytical parameters shift.

Property	Cholesteryl Acetate (Native)	Cholesteryl-d7 Acetate (Labeled)
Molecular Formula		
Molecular Weight	428.69 g/mol	~435.73 g/mol (+7 Da)
Melting Point	112–114 °C	111–114 °C (Negligible diff.) ^[1]
Solubility (Organic)	Chloroform, Ethanol, Hexane	Chloroform, Ethanol, Hexane
Solubility (Aqueous)	Insoluble	Insoluble
LogP (Lipophilicity)	~8.4	~8.38 (Slightly lower)
RPLC Retention	Reference ()	(Elutes earlier)
Storage Stability	-20°C, Hygroscopic	-20°C, Hygroscopic, Light Sensitive

Part 3: Analytical Behavior (LC-MS/MS)

Mass Spectrometry Fragmentation

In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Cholesteryl Acetate derivatives typically undergo in-source fragmentation, losing the acetate group to form the cholesterol carbocation.

- Native Transition: Precursor

446

Product

369

.[1]

- Deuterated (d7) Transition: Precursor

453

Product

376

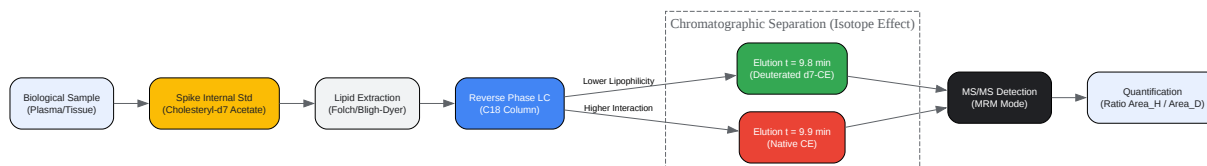
.[1]

Critical Protocol Note: Because the acetate moiety is often lost as a neutral fragment (

) during ionization, the mass shift MUST be located on the sterol ring or side chain (d7) to be detected in the product ion scan.

Chromatographic Workflow Visualization

The following diagram illustrates the LC-MS/MS workflow, highlighting the critical "Inverse Isotope Effect" where the deuterated standard separates slightly from the analyte.



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Caption: LC-MS/MS workflow demonstrating the chromatographic separation of deuterated standards due to the isotope effect.

Part 4: Experimental Protocols

Synthesis of Cholesteryl-d7 Acetate

While commercially available, in-house derivatization of Deuterated Cholesterol (d7) is a common requirement for custom workflows.[\[1\]](#)

Reagents:

- Cholesterol-d7 (Side chain labeled).[\[1\]](#)[\[4\]](#)
- Acetic Anhydride (Acetylation agent).[\[1\]](#)[\[5\]](#)
- Pyridine (Catalyst/Solvent).[\[1\]](#)
- Methanol/Chloroform (Purification).[\[1\]](#)

Step-by-Step Methodology:

- Dissolution: Dissolve 50 mg of Cholesterol-d7 in 2 mL of anhydrous pyridine in a dry reaction vial.
- Acetylation: Add 1 mL of Acetic Anhydride dropwise under nitrogen atmosphere.
- Incubation: Stir at room temperature for 12 hours (or 60°C for 1 hour).
- Quenching: Add 5 mL of ice-cold water to hydrolyze excess anhydride.
- Extraction: Extract the product with 3 x 5 mL Hexane.
- Washing: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated and brine.
- Drying: Dry over anhydrous and evaporate solvent under nitrogen.
- Validation: Verify purity via TLC (Silica; Hexane:Ethyl Acetate 9:1) and MS (Target

453 for ammonium adduct).

Preparation of Calibration Standards

Trustworthiness Check: To ensure reproducibility, always prepare standards in the same solvent matrix as the final LC injection solvent.

- Stock Solution: Weigh 1.0 mg d7-CE into a glass vial. Dissolve in 1.0 mL Chloroform (). Store at -20°C.

- Working Solution: Dilute Stock 1:100 in Isopropanol/Acetonitrile (1:1) to reach .[1]

- Spiking: Add

of Working Solution to every sample prior to extraction to account for extraction efficiency losses.

Part 5: Applications in Drug Development

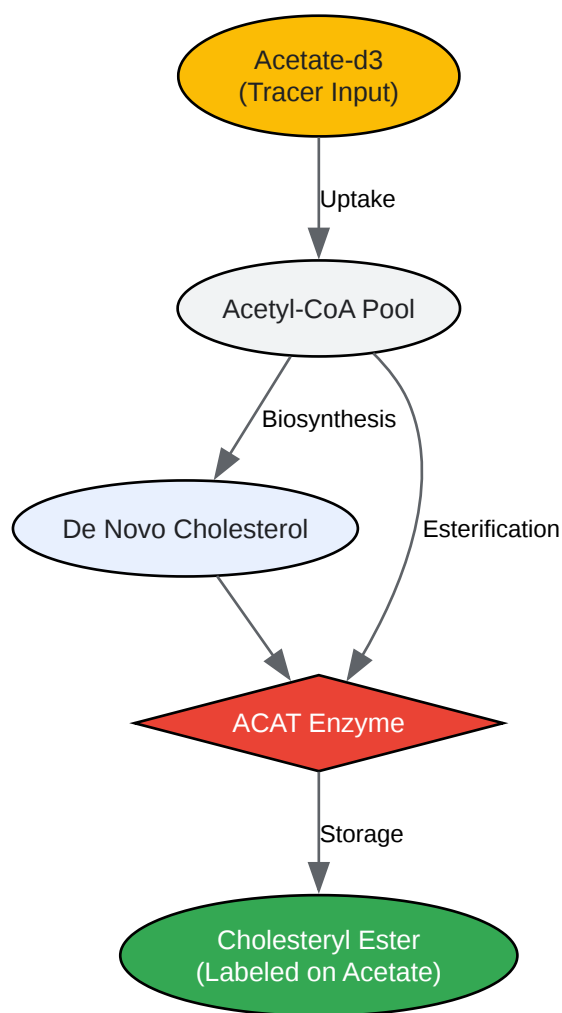
Lipid Nanoparticle (LNP) Structural Analysis

Deuterated cholesteryl esters are increasingly used in Small Angle Neutron Scattering (SANS) to study the internal structure of Lipid Nanoparticles (LNPs) used in mRNA delivery.

- Contrast Matching: By using d-CE, researchers can "match out" the scattering signal of the cholesterol core against a deuterated solvent (), allowing them to selectively visualize the encapsulating lipid shell or the mRNA payload.

Metabolic Flux Analysis

The following diagram illustrates how different deuterated forms are used to trace metabolic pathways.



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Caption: Metabolic tracing pathway showing the incorporation of labeled acetate into the cholesteryl ester pool.[1]

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